4-Butoxy-2,6-difluorobenzoyl chloride

Description

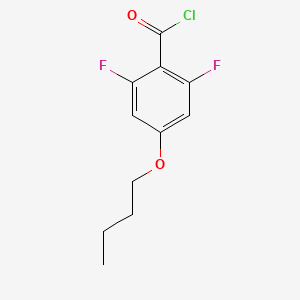

Structure

2D Structure

Properties

IUPAC Name |

4-butoxy-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-7-5-8(13)10(11(12)15)9(14)6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYFGUHGFICGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves transforming 4-butoxy-2,6-difluorobenzoic acid into its corresponding acyl chloride via reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure:

- Reactants: 4-Butoxy-2,6-difluorobenzoic acid, chlorinating agent (SOCl₂ or oxalyl chloride).

- Reaction Conditions:

- Dissolve the acid in an inert solvent like dichloromethane.

- Add excess SOCl₂ (typically 1.2–1.5 equivalents).

- Reflux the mixture at 70–80°C for 2–4 hours.

- Continuous removal of by-products (SO₂ and HCl gases) via a reflux condenser with a gas trap.

- Post-Reaction:

- Remove excess chlorinating agent under reduced pressure.

- Purify the crude acyl chloride via distillation under reduced pressure.

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | SOCl₂ (1.2–1.5 eq) | Dichloromethane | Reflux (70–80°C) | 2–4 h | ~95% | Gas evolution observed, ensure proper venting |

Preparation via Aromatic Ester Intermediate Followed by Chlorination

Method Overview:

This method involves synthesizing an ester of 4-butoxy-2,6-difluorobenzoic acid, then converting it into the acyl chloride through chlorination, which can sometimes offer better control over the reaction.

Procedure:

- Ester Formation:

- React 4-butoxy-2,6-difluorobenzoic acid with an alcohol (butanol) in the presence of a catalytic amount of sulfuric acid or using Fischer esterification conditions.

- Heat under reflux until esterification is complete.

- Chlorination:

- Subject the ester to chlorinating conditions with SOCl₂ or oxalyl chloride.

- Reflux at 70–80°C for 2–3 hours.

- Purification:

- Distill the acyl chloride under reduced pressure.

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Butanol, H₂SO₄ | None | Reflux | 4–6 h | 85–90% | Esterification |

| 2 | SOCl₂ | Dichloromethane | Reflux | 2–3 h | ~95% | Chlorination |

Chlorination of 4-Butoxy-2,6-difluorobenzene Derivatives

Method Overview:

An alternative route involves chlorinating a precursor aromatic compound, such as 4-butoxy-2,6-difluorobenzene, followed by oxidation or acylation to form the acyl chloride.

Procedure:

- Chlorination:

- React the aromatic compound with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) under controlled temperature (0–25°C).

- Continue stirring for several hours until chlorination at the desired position.

- Conversion to Acyl Chloride:

- Oxidize or functionalize the chlorinated aromatic to introduce the acyl group.

- Use Friedel–Crafts acylation with acyl chlorides if necessary.

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | PCl₅ | None | 0–25°C | 4–6 h | Variable | Control chlorination site |

Research Findings & Optimization

Catalysts & Conditions:

Literature indicates that Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can catalyze acylation reactions, improving yields and selectivity, especially when converting aromatic acids or derivatives to acyl chlorides.Temperature & Duration:

Reactions are typically optimized at 60–140°C, with reaction times ranging from 1 to 4 hours, depending on the method and reagents used.Environmental & Recycling Notes:

The use of catalytic amounts of Lewis acids allows for catalyst recycling, reducing waste and improving process sustainability.

Summary of Key Preparation Methods

Final Remarks

The synthesis of 4-Butoxy-2,6-difluorobenzoyl chloride predominantly relies on converting the corresponding benzoic acid or its derivatives into acyl chlorides via chlorination agents like thionyl chloride, with reaction conditions optimized for high yield and purity. Incorporating catalysts such as AlCl₃ can enhance efficiency, and employing ester intermediates offers an alternative pathway for better control over the process.

This comprehensive overview synthesizes data from patents, research articles, and chemical synthesis literature, providing a robust foundation for laboratory or industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-butoxy-2,6-difluorobenzoic acid.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involve aqueous solutions and mild heating.

Major Products

Substituted Benzoyl Derivatives: Formed from nucleophilic substitution reactions.

4-Butoxy-2,6-difluorobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthetic Applications

1. Medicinal Chemistry

4-Butoxy-2,6-difluorobenzoyl chloride is utilized in the synthesis of various pharmaceuticals. It serves as an acylating agent in the preparation of biologically active compounds, including:

- Inhibitors of Tissue Factor (TF) : The compound has been used to synthesize novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, which exhibit inhibitory activities against TF-induced coagulation pathways. These compounds are relevant in developing anticoagulant therapies .

| Compound Type | Synthesis Method | Biological Activity |

|---|---|---|

| 2-Aryl Substituted Benzoxazinones | Acylation with this compound | Anticoagulant activity |

2. Material Science

The compound is also relevant in the field of material science, particularly in the synthesis of functionalized polymers and liquid crystals. Its derivatives can be employed to create materials with specific optical and electronic properties.

Case Studies

Case Study 1: Synthesis of Benzoxazinones

A study demonstrated the synthesis of a series of novel benzoxazinones using this compound as a key intermediate. The resulting compounds were evaluated for their anticoagulant properties, showing promising results with IC50 values ranging from 0.17 to >40 µM .

Case Study 2: Development of Liquid Crystals

Research has indicated that derivatives of this compound can be utilized in the development of liquid crystal displays (LCDs). The compound's unique electronic properties contribute to enhanced performance in LCD applications .

Mechanism of Action

The mechanism of action of 4-Butoxy-2,6-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-butoxy-2,6-difluorobenzoyl chloride but differ in substituents or functional groups:

Research and Patent Landscape

- Pharmaceutical Patents: 4-(4-Phenylbutoxy)benzoyl chloride is cited in patents by ONO PHARMACEUTICAL and Yamanouchi Pharmaceutical Co., highlighting its role in synthesizing bioactive molecules .

- Biochemical Use : The methyl-substituted analog (4-n-Butoxy-2,6-dimethylbenzoyl chloride) is employed in RNA extraction and microfluidic chip bonding, leveraging its stability under physiological conditions .

Biological Activity

4-Butoxy-2,6-difluorobenzoyl chloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C11H12ClF2O

Molecular Weight: 232.66 g/mol

IUPAC Name: this compound

The compound features a difluorobenzoyl moiety, which is known for its reactivity and ability to interact with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. This property allows it to modify proteins and enzymes through acylation, which can lead to changes in their activity or stability. The presence of the butoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by acylating active site residues, thereby altering enzymatic activity.

- Receptor Modulation: It can interact with various receptors, potentially modulating signal transduction pathways involved in cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.

- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent. -

Anticancer Effects:

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-butoxy-2,6-difluorobenzoyl chloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves substituting a hydroxyl or halogen group on the benzoyl chloride precursor with a butoxy group. For example, starting with 2,6-difluorobenzoic acid, the butoxy group can be introduced via nucleophilic aromatic substitution using butanol under acidic conditions (e.g., H₂SO₄ catalysis). Subsequent conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key purification steps include fractional distillation under reduced pressure and recrystallization from anhydrous solvents (e.g., dry hexane). Purity can be confirmed via GC-MS or HPLC, ensuring the absence of unreacted precursors or hydrolysis byproducts .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : This compound is moisture-sensitive and corrosive. Handling requires inert conditions (e.g., glovebox or Schlenk line) and personal protective equipment (PPE), including nitrile gloves and splash goggles. Storage should be in airtight, dark glass containers under nitrogen at −20°C to minimize hydrolysis. Compatibility tests with storage materials (e.g., PTFE-lined caps) are essential to avoid reactions with plastics or metals. Safety protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows signals for the butoxy chain (δ 0.9–1.7 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm, doublets due to fluorine coupling). ¹⁹F NMR confirms the positions of fluorine substituents.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₁ClF₂O₂. Fragmentation patterns should match theoretical predictions.

- IR : Strong absorbance near 1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), hydrolysis products (e.g., benzoic acid derivatives), or isomerization. Strategies include:

- Repeating synthesis under stricter anhydrous conditions.

- 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm coupling networks.

- DFT calculations to model expected chemical shifts and compare with experimental data.

- Parallel characterization using alternative techniques (e.g., X-ray crystallography for solid-state structure validation) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model the electron-deficient aromatic ring and acyl chloride group. Focus on:

- Electrostatic Potential Maps : To identify electrophilic centers (e.g., carbonyl carbon).

- Transition State Analysis : For reaction pathways with amines or alcohols.

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reactions in aprotic solvents (e.g., THF). Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR) .

Q. How does the steric and electronic influence of the butoxy group affect the stability and reactivity of this compound compared to other acyl chlorides?

- Methodological Answer : The butoxy group’s electron-donating nature reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks. Steric hindrance from the butoxy chain further impacts reaction kinetics. Comparative studies can be conducted via:

- Kinetic Experiments : Measure reaction rates with standardized nucleophiles (e.g., aniline).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen.

- X-ray Diffraction : Compare crystal packing to evaluate steric effects on molecular conformation .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in the synthesis of this compound across different batches?

- Methodological Answer : Variability may stem from trace moisture, catalyst deactivation, or impurities in starting materials. Mitigation strategies:

- Quality Control : Pre-dry solvents (e.g., molecular sieves) and precursors (e.g., vacuum distillation).

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).

- In-line Analytics : Employ ReactIR to monitor reaction progress in real time .

Safety and Compliance

Q. What are the critical ecological considerations when disposing of this compound waste?

- Methodological Answer : Due to its hydrolytic release of HCl and potential persistence, waste must be neutralized with a 10% sodium carbonate solution before disposal. Follow OECD guidelines for biodegradability testing and consult institutional environmental health and safety (EHS) protocols for compliant disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.